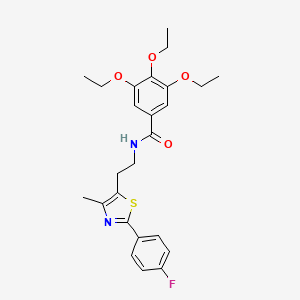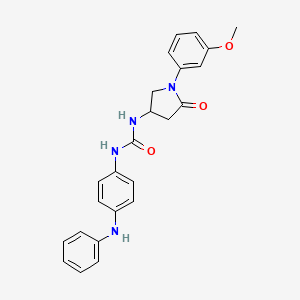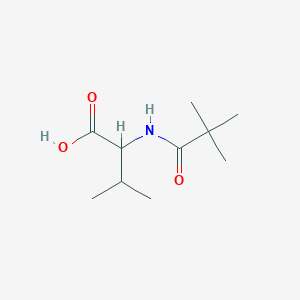![molecular formula C16H18ClN3O4S B2416856 ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE CAS No. 1008070-91-4](/img/structure/B2416856.png)
ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 2-oxo-2-(piperazin-2-yl)acetate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学的研究の応用
ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
- 3-chlorophenylcarbamothioyl derivatives
- Piperazine-based esters
Uniqueness
ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE stands out due to its combination of a chlorophenyl group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
ethyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-2-24-13(21)9-12-15(23)18-6-7-20(12)16(25)19-14(22)10-4-3-5-11(17)8-10/h3-5,8,12H,2,6-7,9H2,1H3,(H,18,23)(H,19,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAKPEZKPISWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane](/img/structure/B2416781.png)
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)
![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2416794.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)
